molecular formula C10H7FN2O B2555582 6-(2-fluorophenyl)pyridazin-3(2H)-one CAS No. 66549-62-0

6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2555582
CAS No.: 66549-62-0
M. Wt: 190.177
InChI Key: AVFCWMCIFJSTAV-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydropyridazinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydropyridazinone derivatives.

Scientific Research Applications

6-(2-Fluorophenyl)pyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-fluorophenyl)pyridazin-3(2H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and result in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chlorophenyl)pyridazin-3(2H)-one
  • 6-(2-Bromophenyl)pyridazin-3(2H)-one
  • 6-(2-Methylphenyl)pyridazin-3(2H)-one

Uniqueness

6-(2-Fluorophenyl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design .

Properties

IUPAC Name

3-(2-fluorophenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFCWMCIFJSTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66549-62-0
Record name 6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
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